molecular formula C8H4BrCl3FNO B5692480 N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide CAS No. 349612-21-1

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide

Cat. No.: B5692480
CAS No.: 349612-21-1
M. Wt: 335.4 g/mol
InChI Key: ZZORKVPOZQEPER-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide is an organic compound with the molecular formula C8H5BrCl3FNO. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a trichloroacetamide group. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl3FNO/c9-4-1-2-6(5(13)3-4)14-7(15)8(10,11)12/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORKVPOZQEPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl3FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223567
Record name N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349612-21-1
Record name N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349612-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-fluorophenyl)-2,2,2-trichloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The trichloroacetamide group can be reduced to form the corresponding amine.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Reduction: The major product is the corresponding amine.

    Oxidation: Products include quinones and other oxidized phenyl derivatives.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The bromo and fluoro substituents on the phenyl ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
  • N-(4-bromo-2-fluorophenyl)-2-nitrobenzenesulfonamide
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

N-(4-bromo-2-fluorophenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents on the phenyl ring also enhances its versatility in various chemical reactions and applications.

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